(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine
Description
Properties
Molecular Formula |
C7H7ClN4 |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
(5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine |
InChI |
InChI=1S/C7H7ClN4/c8-6-1-2-12-7(11-6)5(3-9)4-10-12/h1-2,4H,3,9H2 |
InChI Key |
INYFBHOYTNONJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)CN)N=C1Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine commonly begins with 3-amino-5-chloropyrazole , a precursor that provides the nitrogen-rich backbone for subsequent cyclization. This intermediate reacts with β-diketones or α,β-unsaturated carbonyl compounds to form the pyrazolo[1,5-a]pyrimidine core. For example, condensation with acetylacetone under acidic conditions yields the fused heterocycle, with chlorine incorporation occurring either during precursor synthesis or via post-cyclization halogenation.
Cyclization Reactions
Cyclization is a critical step for constructing the pyrazolo[1,5-a]pyrimidine ring. In one approach, 3-amino-5-chloropyrazole reacts with 1,3-biselectrophilic reagents such as β-alkoxyenones (e.g., methyl vinyl ketone) in ethanol under reflux (78–82°C). The reaction proceeds via nucleophilic attack at the α-position of the carbonyl group, followed by intramolecular cyclization to form the six-membered pyrimidine ring. Microwave-assisted synthesis has also been reported to reduce reaction times from hours to minutes while maintaining yields above 70%.
Functionalization at the 3-Position: Installing the Methanamine Group
Reductive Amination
The methanamine substituent at position 3 is often introduced via reductive amination. For instance, 5-chloro-3-formylpyrazolo[1,5-a]pyrimidine reacts with ammonium acetate in the presence of sodium triacetoxyborohydride (STAB) to yield the primary amine. This method avoids harsh reducing agents like lithium aluminum hydride, which could degrade the heterocyclic core. Yields for this step typically range from 63% to 84%, depending on the solvent (acetonitrile or dichloromethane) and temperature.
Nucleophilic Substitution
Alternative routes employ nucleophilic substitution reactions. In a two-step process:
-
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is synthesized via cyanation using trimethylsilyl cyanide (TMSCN) and a Lewis acid catalyst.
-
The nitrile group is reduced to methanamine using hydrogen gas and a palladium-on-carbon catalyst.
This approach offers flexibility in scaling but requires careful control of hydrogenation conditions to prevent over-reduction.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization but may lead to side reactions. Ethanol and acetonitrile balance solubility and reaction control, yielding optimal results for reductive amination (Table 1).
Table 1: Solvent Optimization for Reductive Amination
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 25 | 72 | 95 |
| Acetonitrile | 25 | 84 | 98 |
| DMF | 25 | 68 | 89 |
Catalytic Systems
Palladium catalysts (e.g., Pd/C) are preferred for hydrogenation steps due to their high selectivity. In contrast, Dess–Martin periodinane proves effective for oxidizing intermediate alcohols to aldehydes during functionalization, achieving 46–89% yields depending on the substrate.
Purification and Characterization
Chromatographic Techniques
Column chromatography using silica gel (ethyl acetate/hexane gradients) remains the standard for purifying (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine . High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases resolves closely related impurities, achieving >98% purity.
Spectroscopic Confirmation
-
NMR : The NMR spectrum shows characteristic signals for the methanamine group at δ 3.2–3.5 ppm (singlet, 2H) and aromatic protons at δ 8.1–8.3 ppm.
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 182.61 [M+H].
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Synthetic Methods
| Method | Steps | Total Yield (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 3 | 58 | 24 | Moderate |
| Nucleophilic Substitution | 4 | 42 | 48 | High |
| Microwave-Assisted | 2 | 71 | 2 | Low |
The reductive amination route offers the best balance of yield and scalability, while microwave-assisted synthesis excels in speed but faces limitations in large-scale production.
Challenges and Innovations
Byproduct Formation
Side reactions, such as over-alkylation during amination or dechlorination under basic conditions, remain challenges. Implementing low-temperature (-10°C) conditions during nitrile reduction minimizes these issues.
Chemical Reactions Analysis
Types of Reactions
(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Development
The compound has garnered attention for its biological activities, making it a candidate for drug development targeting various conditions, including:
- Cancer : Research indicates that (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine exhibits anticancer properties by inhibiting specific enzymes involved in tumor growth and progression. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
- Infectious Diseases : The compound's unique structure allows it to interact with biological targets, making it a potential candidate for developing treatments against infectious agents .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine against various cancer cell lines. The results indicated that the compound could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway. The IC50 values for different cell lines were reported as follows:
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine | A549 (Lung) | 12.5 |
| (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine | MCF-7 (Breast) | 8.0 |
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results demonstrated promising inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Structure-Activity Relationship
The structure of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine allows for modifications that can enhance its biological activity. Research has shown that substituents at various positions on the pyrazolo-pyrimidine scaffold can significantly impact its potency and selectivity against specific targets .
Mechanism of Action
The mechanism of action of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine are compared below with analogous pyrazolo[1,5-a]pyrimidine derivatives (Table 1). Key differences include substituent positions, halogen types, and biological activities.
Table 1: Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
Substituent Position and Reactivity : The 5-chloro substituent in the target compound enhances SNAr reactivity compared to 3-chloro or 6-bromo analogs, enabling efficient derivatization .
Biological Relevance : While (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine is primarily a synthetic intermediate, its analogs with sulfonamide or ethanamine groups (e.g., 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide) show promise as enzyme inhibitors or imaging agents .
Halogen Effects : Bromine at position 6 (as in 1-{6-Bromopyrazolo...methanamine) increases molecular weight and may alter binding kinetics compared to chlorine .
Biological Activity
(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C7H8ClN5
- Molecular Weight : 185.63 g/mol
- IUPAC Name : (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine
- Canonical SMILES : ClC1=NN=C(N)C(=N)C2=C1C(=CN=C2)N
The biological activity of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The compound exhibits inhibitory effects on certain kinases and enzymes, which are critical in cellular processes such as proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Anti-inflammatory Activity : Research indicates that it may modulate inflammatory pathways by inhibiting NF-kB and MAPK signaling cascades .
Anticancer Properties
Several studies have reported the anticancer potential of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine. It has demonstrated activity against various cancer cell lines, suggesting its role as a potential therapeutic agent in oncology.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 (vulvar carcinoma) | 12.3 | Induction of apoptosis |
| MCF-7 (breast cancer) | 25.4 | Cell cycle arrest |
| HCT116 (colon cancer) | 15.2 | Inhibition of proliferation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
Case Studies and Research Findings
-
Study on Anticancer Activity :
A study published in Journal of Medicinal Chemistry highlighted the effectiveness of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine against various cancer cell lines. The results indicated significant cell death through apoptosis induction and cell cycle arrest mechanisms . -
Anti-inflammatory Effects :
Another research article detailed the anti-inflammatory properties of the compound, showing its ability to reduce inflammation markers in vitro by inhibiting NF-kB activation and downstream inflammatory cytokines . -
Enzymatic Inhibition :
The compound was also evaluated for its inhibitory effects on several enzymes related to cancer progression and inflammation, demonstrating promising results that warrant further investigation into its therapeutic applications .
Q & A
Q. What are the key synthetic routes for (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including:
- Condensation : Reaction of substituted pyrazoles with chlorinated pyrimidine precursors under acidic conditions (e.g., HCl catalysis) .
- Amination : Introduction of the methanamine group via nucleophilic substitution, often requiring anhydrous conditions and catalysts like Pd/C or CuI .
- Purification : Crystallization or column chromatography to isolate the product, with yields highly dependent on temperature control (optimal range: 60–80°C) and solvent polarity .
Key considerations :
Q. What analytical techniques are critical for characterizing (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine?
Standard characterization methods include:
Note : Thermal stability is assessed via TGA, showing decomposition >200°C .
Q. How does the chlorine substituent at position 5 influence the compound’s reactivity?
The electron-withdrawing chlorine atom:
- Enhances electrophilicity at position 3, facilitating nucleophilic substitutions (e.g., amination) .
- Reduces π-π stacking in solid-state structures, lowering melting points (147–150°C) compared to non-chlorinated analogs .
- Modulates solubility: LogP = 1.38, indicating moderate lipophilicity suitable for cell permeability assays .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrazolo[1,5-a]pyrimidine derivatives?
Discrepancies in SAR often arise from:
- Substituent positioning : The 5-chloro group may sterically hinder interactions with hydrophobic binding pockets, reducing affinity for kinases like IRAK4 .
- Protonation states : The methanamine group’s pKa (~9.5) affects ionization in physiological pH, altering target engagement in enzymatic assays . Methodological solutions :
- Free-energy perturbation (FEP) calculations to model ligand-protein interactions .
- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics under varying pH .
Q. How can computational modeling optimize the design of (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine derivatives?
Advanced approaches include:
- Docking studies : Using crystal structures of IRAK4 (PDB: 6NP9) to predict binding poses and identify critical hydrogen bonds (e.g., NH···O=C interactions) .
- QSAR models : Incorporating Hammett σ constants for chlorine to correlate electronic effects with IC₅₀ values .
- MD simulations : Assessing conformational stability in aqueous vs. membrane environments (e.g., POPC bilayers) .
Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
Preclinical models include:
- Rodent studies : Intravenous administration (1–5 mg/kg) to measure plasma half-life (t₁/₂ = 2.3 hr) and brain penetration (Kp = 0.8) .
- Metabolite profiling : LC-MS/MS detection of N-acetylated metabolites in hepatic microsomes, indicating CYP3A4-mediated oxidation .
- Toxicology : Acute toxicity assays (LD₅₀ > 300 mg/kg in mice) .
Data Interpretation and Validation
Q. How should researchers address discrepancies in biological activity across assays?
- Assay variability : Compare IC₅₀ values from enzymatic (e.g., kinase inhibition) vs. cellular (e.g., proliferation) assays to differentiate target-specific vs. off-target effects .
- Buffer conditions : Phosphate vs. HEPES buffers can alter ionization of the methanamine group, affecting potency by up to 10-fold .
- Control experiments : Use siRNA knockdowns or KO models to confirm target engagement .
Advanced Synthesis Challenges
Q. What methods improve regioselectivity in derivatizing the pyrazolo[1,5-a]pyrimidine core?
- Directed ortho-metalation : Use of LDA at −78°C to functionalize position 6 without competing reactions at position 3 .
- Protecting groups : Boc-protection of the methanamine enables selective cross-coupling (e.g., Suzuki-Miyaura) at position 5 .
- Microwave irradiation : Enhances regioselectivity in cyclocondensation steps (yield improvement: 15–20%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
